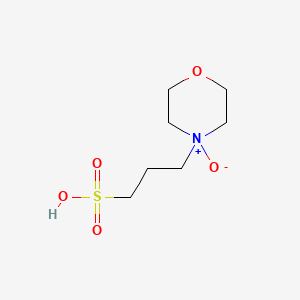![molecular formula C29H22F3N3O3 B12615192 (11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide” is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple functional groups, including a carboxamide, dioxo groups, and trifluoromethyl and methylphenyl substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. A possible synthetic route could involve:
Formation of the Tetracyclic Core: This might be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: The methylphenyl and trifluoromethylphenyl groups could be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: This could be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The trifluoromethyl and methylphenyl groups could be involved in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylphenyl group could yield benzoic acid derivatives, while reduction of the dioxo groups could produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound could be investigated for its potential biological activities. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound might be explored as a potential drug candidate. Its unique structure could interact with biological targets in novel ways, leading to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups could allow for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (11S,12R,16S)-14-(4-chlorophenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- (11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(fluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its tetracyclic structure. The presence of both trifluoromethyl and methylphenyl groups, along with the dioxo and carboxamide functionalities, distinguishes it from similar compounds. These features could confer unique chemical reactivity and biological activity, making it a valuable compound for further study.
Eigenschaften
Molekularformel |
C29H22F3N3O3 |
|---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C29H22F3N3O3/c1-16-9-11-20(12-10-16)35-27(37)22-23(28(35)38)25(34-14-13-17-5-2-3-8-21(17)24(22)34)26(36)33-19-7-4-6-18(15-19)29(30,31)32/h2-15,22-25H,1H3,(H,33,36)/t22-,23+,24?,25-/m0/s1 |
InChI-Schlüssel |
RQMZNPBKOQAELH-NPZNXQLHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)NC6=CC=CC(=C6)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)NC6=CC=CC(=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
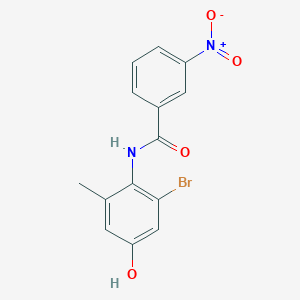
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
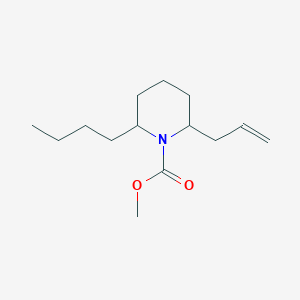
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
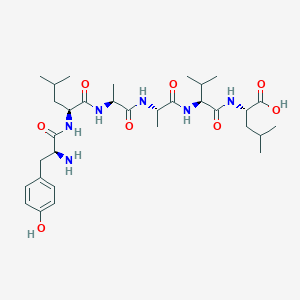
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
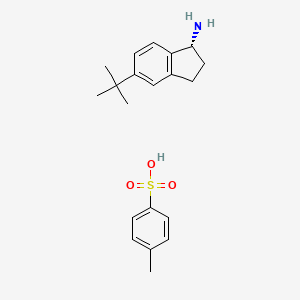
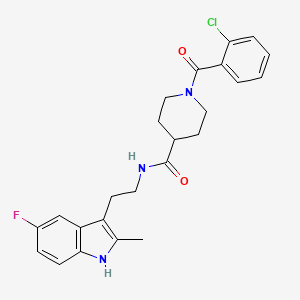
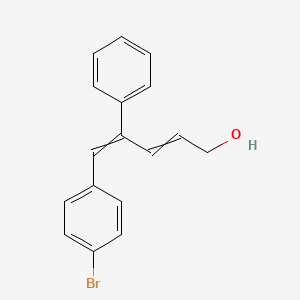

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)
